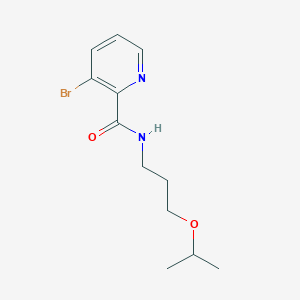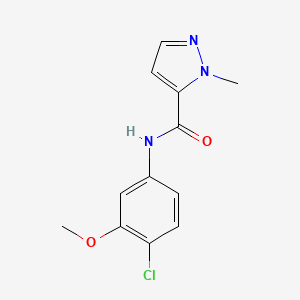
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTM is a sulfonamide derivative that exhibits potent inhibitory activity against specific enzymes and has been studied for its potential use in various biological and medicinal applications.
Mécanisme D'action
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects, including the reduction of intraocular pressure.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the reduction of intraocular pressure, the inhibition of tumor cell growth, and the prevention of bone resorption. It has also been studied for its potential use in the treatment of various diseases, including glaucoma, osteoporosis, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has several advantages for laboratory experiments, including its potent inhibitory activity against carbonic anhydrase and its potential use in various biological and medicinal applications. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase, the investigation of its potential use in the treatment of various diseases, and the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo and to elucidate its mechanism of action in various physiological processes.
Méthodes De Synthèse
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromoaniline with 2,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a suitable base. The reaction can be carried out using different solvents and conditions to achieve the desired yield and purity of the product.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide has been extensively studied for its potential use as an enzyme inhibitor in various biological and medicinal applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-N-(2,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2S/c1-8-13-11(16(2)14-8)15-19(17,18)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPGTCWFXFUDOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)NS(=O)(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)

![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)
![N-[1-[(3-chloro-4-methylphenyl)methyl]piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7679909.png)

